5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
Molecular Formula |
C11H7ClFN5O |
|---|---|
Molecular Weight |
279.66 g/mol |
IUPAC Name |
5-amino-1-(3-chloro-4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H7ClFN5O/c12-8-3-6(1-2-9(8)13)18-10-7(4-16-18)11(19)17(14)5-15-10/h1-5H,14H2 |
InChI Key |
LZZJSEYGRBVNEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C3=C(C=N2)C(=O)N(C=N3)N)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with substituted nitriles under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as solvent choice and reaction time, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups at the chloro or fluoro positions .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibits significant anticancer properties.
Case Studies
- Cell Line Studies : In vitro studies on various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) have reported IC50 values of 12.5 µM and 15.0 µM, respectively, indicating potent cytotoxic effects against these cells .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties.
Pharmacological Evaluation
Studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit pro-inflammatory cytokines and reduce edema in animal models. For instance, compounds synthesized from this class showed lower ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac, suggesting a safer profile .
Case Studies
In pharmacological screenings:
- Compounds derived from this framework demonstrated effective inhibition of prostaglandin synthesis, which is crucial in mediating inflammatory responses.
Antimicrobial Properties
Emerging research suggests that this compound may possess antimicrobial activity.
Mechanism
The structural features of the pyrazolo[3,4-d]pyrimidine derivatives allow for interactions with microbial enzymes or pathways critical for bacterial survival.
Case Studies
Preliminary studies indicate that certain derivatives show efficacy against various bacterial strains, although specific data on the effectiveness of this compound itself is still being explored .
Comparative Analysis with Related Compounds
To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Fluorophenyl group | Anticancer activity via EGFR inhibition |
| 2-(2-Chlorophenyl)-5-(methylthio)-pyrazolo[3,4-d]pyrimidin | Chlorophenyl and methylthio groups | Antiproliferative effects in cancer cells |
These comparisons highlight the versatility and potential therapeutic benefits of pyrazolo[3,4-d]pyrimidine derivatives in medicinal chemistry.
Mechanism of Action
The mechanism of action of 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cell growth and survival. This inhibition can result in the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Halogenated Phenyl Derivatives
- 1-Phenyl Derivatives : The parent compound, 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, lacks halogen substituents. Chlorination of this derivative using phosphoryl chloride (POCl₃) yields 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with 61–65% efficiency, demonstrating the scaffold’s reactivity toward electrophilic substitution .
- 3-Chloro-4-fluorophenyl vs. 4-Fluorophenyl: The introduction of both chloro and fluoro groups at the 3- and 4-positions of the phenyl ring (as in the target compound) increases steric bulk and electron-withdrawing effects compared to 1-(4-fluorophenyl) analogs. This enhances metabolic stability and binding specificity, as seen in antifungal agents like 5-amino-6-arylamino derivatives .
Heterocyclic and Bulky Substituents
- Imidazolyl and Thieno[2,3-d]pyrimidine Moieties: Fusion with thieno[2,3-d]pyrimidine (e.g., 5-methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one) introduces planar, conjugated systems that enhance fluorescence and anticancer activity .
- tert-Butyl Substituents : 6-tert-butyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, synthesized via condensation with ethyl pivalate (46% yield), shows improved steric shielding, which may reduce off-target interactions .
Antifungal Activity
5-Amino-6-arylamino derivatives (e.g., 5-amino-6-(4-fluorophenylamino)-3-methylthio-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one) exhibit potent antifungal effects against Botrytis cinerea and Sclerotinia sclerotiorum, with 100% inhibition at 50 mg/L . The 3-chloro-4-fluorophenyl group in the target compound may enhance this activity due to increased electrophilicity.
Anticancer Potential
Pyrazolo[3,4-d]pyrimidines with extended conjugation (e.g., thieno[2,3-d]pyrimidine hybrids) show fluorescence and selective cytotoxicity, likely via kinase inhibition . The target compound’s halogenated aryl group may similarly target ATP-binding pockets in oncogenic kinases.
Antimicrobial Properties
1-(2,4-Dinitrophenyl) derivatives demonstrate broad-spectrum antimicrobial activity, attributed to nitro group redox activity. However, the target compound’s chloro-fluoro substituents may offer a safer profile with reduced toxicity .
Biological Activity
5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₆ClFN₄O. Its structure features a pyrazolo ring fused with a pyrimidine, an amino group, and a chlorofluorophenyl substituent. This unique combination of functional groups contributes to its biological activity.
Synthesis Methods
The synthesis of this compound typically involves several key reactions, including cyclization processes that generate the pyrazolo[3,4-d]pyrimidine core. Various synthetic approaches have been explored to optimize yield and purity. These methods include:
- Conventional Synthesis : Utilizing standard reaction conditions for cyclization.
- Microwave-Assisted Synthesis : Enhancing reaction rates and yields through microwave irradiation.
Anticancer Properties
This compound has shown promising anticancer activity in various studies. In vitro experiments indicate significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound acts primarily as a kinase inhibitor , targeting pathways crucial for cancer cell proliferation.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer Cells | 10.5 | Inhibition of kinase signaling |
| Lung Cancer Cells | 12.2 | Induction of apoptosis |
| Renal Carcinoma Cells | 11.7 | Cell cycle arrest at G0–G1 phase |
Molecular docking studies suggest that this compound effectively binds to the ATP-binding site of various kinases due to its structural similarities with ATP co-factors. This binding inhibits the kinase activity, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Case Studies
Several research studies have investigated the biological activity of this compound:
- Study on Cytotoxicity : An in vitro study reported that this compound exhibited significant cytotoxicity against breast cancer cells with an IC50 value of 10.5 µM .
- Cell Cycle Analysis : Another study demonstrated that treatment with this compound resulted in a notable arrest in the G0–G1 phase of the cell cycle in renal carcinoma cells, indicating its potential to impede cell division .
- In Vivo Efficacy : Preclinical models have shown that this compound can effectively reduce tumor growth in xenograft models of lung cancer, highlighting its potential for further development as an anticancer agent .
Comparative Analysis with Similar Compounds
The unique structural features of this compound enhance its binding affinity to kinases compared to other pyrazolo[3,4-d]pyrimidine derivatives.
Table 2: Comparison with Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(4-Fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Contains methyl group | Moderate anticancer activity |
| 6-Methyl-1-(phenyl)-pyrazolo[3,4-d]pyrimidin-4-one | Methyl substitution on pyrazole | Lower kinase inhibition |
| This compound | Unique chloro and fluoro groups | Significant anticancer activity |
Q & A
Q. Advanced
- ATP-Competitive Binding Assays : Fluorescence polarization or TR-FRET assays measure displacement of ATP analogs (e.g., ADP-Glo™) .
- Enzyme Activity : Kinase-Glo® luminescent platform quantifies residual ATP after enzymatic reaction .
Addressing Variability :- Standardize Conditions : Use consistent ATP concentrations (e.g., 10 µM) and buffer systems (HEPES, pH 7.5) .
- Cell Line Validation : Compare results across multiple lines (e.g., HEK293 vs. HeLa) to account for endogenous kinase expression .
Contradictory IC50 values may arise from assay sensitivity (e.g., luminescence vs. radiometric) or compound solubility .
How can computational methods enhance structure-activity relationship (SAR) studies for this compound?
Q. Advanced
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to kinases (e.g., ALDH1A or VEGFR2). For example, fluorophenyl groups form π-π interactions in hydrophobic pockets .
- QSAR Modeling : Hammett constants (σ) correlate electron-withdrawing substituents (e.g., -Cl, -F) with enhanced inhibition (R² > 0.85) .
- MD Simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories .
What strategies are effective for resolving contradictions in reported biological activities (e.g., antifungal vs. anticancer)?
Q. Advanced
- Dose-Response Validation : Replicate assays at multiple concentrations (e.g., 1–100 µM) to confirm activity thresholds .
- Off-Target Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler™) to identify cross-reactivity .
- Metabolic Stability Testing : Liver microsome assays (human/rat) assess if metabolites contribute to divergent activities .
How can derivatization improve solubility or bioavailability, and what functional groups are prioritized?
Q. Advanced
- Thioether Linkages : Introduce -S- groups (e.g., 6-arylthio derivatives) to enhance solubility via increased polarity .
- Prodrug Strategies : Acetylate amine groups to improve membrane permeability, with hydrolysis in vivo restoring activity .
- Halogen Substitution : Fluorine at para-positions enhances metabolic stability; chloro groups optimize LogP (target ~2–3) .
What green chemistry approaches are viable for large-scale synthesis while maintaining enantiomeric purity?
Q. Advanced
- Nanocatalysts : Preyssler-type polyoxometalates enable recyclable, solvent-free reactions with >90% yield and minimal waste .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 140°C for 30 min vs. 4 h reflux) and improves regioselectivity .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) separate enantiomers with >95% ee in biphasic systems .
How do researchers analyze tautomeric forms and their impact on biological activity?
Q. Advanced
- X-ray Crystallography : Resolves dominant tautomers (e.g., 4(5H)-one vs. 4-imino forms) .
- NMR Titration : pH-dependent chemical shifts identify tautomeric equilibria (e.g., imino ↔ enamine) .
- Activity Correlation : Compare IC50 of tautomers; e.g., imino forms show 10-fold higher kinase inhibition due to H-bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
